6-chloro-2-methylpyridazin-3(2H)-one
CAS No.: 10071-38-2
Cat. No.: VC3716840
Molecular Formula: C5H5ClN2O
Molecular Weight: 144.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10071-38-2 |
|---|---|
| Molecular Formula | C5H5ClN2O |
| Molecular Weight | 144.56 g/mol |
| IUPAC Name | 6-chloro-2-methylpyridazin-3-one |
| Standard InChI | InChI=1S/C5H5ClN2O/c1-8-5(9)3-2-4(6)7-8/h2-3H,1H3 |
| Standard InChI Key | IMBNTYIRTCQBRJ-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C=CC(=N1)Cl |
| Canonical SMILES | CN1C(=O)C=CC(=N1)Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
6-Chloro-2-methylpyridazin-3(2H)-one features a pyridazine ring with two adjacent nitrogen atoms at positions 1 and 2. The defining structural elements include:
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A chlorine substituent at position 6
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A methyl group attached to the nitrogen at position 2
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A carbonyl group at position 3, creating the pyridazinone structure
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The "2H" designation indicating that the nitrogen at position 2 is hydrogenated
This structure differs from the more commonly studied 6-chloro-4-methylpyridazin-3(2H)-one, where the methyl group is attached to the carbon at position 4 rather than to the nitrogen at position 2 .
Physical and Chemical Properties
Based on structural similarities to the 4-methyl isomer and general pyridazinone properties, the following physical and chemical characteristics can be anticipated:
The presence of the methyl group on the nitrogen at position 2 rather than at carbon position 4 would likely affect the compound's electronic distribution, potentially altering its reactivity profile and biological interactions compared to the 4-methyl isomer.
Synthesis Methods
Related Synthetic Procedures
The synthesis of related compounds provides insights into potential methodologies. For example, 3-chloro-6-(2-hydroxyphenyl)pyridazine can be prepared from 6-(2-hydroxyphenyl)-3(2H)-pyridazinone using phosphorus oxychloride and a disubstituted formamide in a one-step process :
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The reaction typically involves adding the pyridazinone to a cold mixture of phosphorus oxychloride and dimethylformamide
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The mixture is then heated to 75-90°C for 4-5 hours
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The product is isolated by cooling the reaction mixture, quenching in cold water (below 40°C), and filtering
Similar approaches might be adaptable for the synthesis of 6-chloro-2-methylpyridazin-3(2H)-one with appropriate modifications to account for the N-methyl group.
Applications in Research and Industry
Synthetic Chemistry Applications
Chlorinated pyridazinones like 6-chloro-2-methylpyridazin-3(2H)-one serve as valuable intermediates in organic synthesis. The chlorine atom provides a reactive site for nucleophilic substitution reactions, enabling the creation of more complex molecules. Potential applications include:
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Building blocks for larger heterocyclic systems
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Substrates for cross-coupling reactions
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Precursors for the introduction of various functional groups through substitution of the chlorine
The N-methyl group at position 2 would be expected to influence the electronic properties of the molecule differently than a methyl at position 4, potentially affecting its reactivity and utility in certain synthetic transformations.
Industrial Applications
Based on the properties of similar pyridazinone compounds, potential industrial applications may include:
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Agricultural chemicals, including herbicides and plant growth regulators
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Speciality chemicals for material science applications
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Components in dye chemistry
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Catalysts for specific chemical transformations
Biological Activity
| Biological Activity | Potential Mechanism | Research Status |
|---|---|---|
| Enzyme Inhibition | Binding to enzyme active sites | Hypothetical for 2-methyl isomer |
| Antimicrobial | Cell wall or protein synthesis disruption | Extrapolated from related compounds |
| Anti-inflammatory | Modulation of inflammatory pathways | Would require specific testing |
| Receptor Interactions | Binding to specific cellular receptors | Structure-dependent, needs verification |
The search results mention that the 4-methyl isomer may act by inhibiting enzymes or binding to specific receptors, thereby modulating biochemical pathways. The 2-methyl isomer would likely have a different binding profile due to the altered position of the methyl group.
Structure-Activity Relationships
The position of substituents in pyridazinones can significantly affect their biological activity. The methyl group at position 2 (on nitrogen) rather than position 4 (on carbon) would create different:
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Electronic distribution across the molecule
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Steric effects that influence receptor or enzyme binding
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Metabolic stability and pharmacokinetic properties
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Hydrogen bonding patterns
These differences would likely result in distinct biological activity profiles between the 2-methyl and 4-methyl isomers.
Comparison with Related Compounds
Structural Analogs
The search results specifically note that the presence of both chlorine and methyl groups influences reactivity and potential applications of pyridazinone compounds.
| Parameter | Specification |
|---|---|
| CAS Number | 1834-27-1 |
| Typical Purity | 95-99% |
| Form | Crystalline solid |
| Typical Quantities | 250 mg to 25 g |
| Delivery Timeframe | 1-2 weeks (as of April 2025) |
Similar commercial parameters might apply to the 2-methyl isomer, though specific availability would need to be confirmed with chemical suppliers.
Research Case Studies
Antimicrobial Activity Investigations
Studies evaluating the antimicrobial efficacy of related pyridazinone compounds have demonstrated significant inhibition zones against several bacterial strains, suggesting potential as lead compounds for antibiotic development. The specific antimicrobial profile of the 2-methyl isomer would require dedicated experimental evaluation.
Future Research Directions
Synthesis Optimization
Developing efficient and scalable synthesis methods specifically for 6-chloro-2-methylpyridazin-3(2H)-one represents an important research direction. This would involve:
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Optimizing reaction conditions for selective N-methylation
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Exploring green chemistry approaches to reduce environmental impact
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Developing one-pot synthesis methods to improve efficiency
Biological Evaluation
Comprehensive studies to elucidate the biological activity profile of 6-chloro-2-methylpyridazin-3(2H)-one would be valuable, including:
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Screening against various enzyme targets and receptor systems
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Antimicrobial and antifungal testing
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Anti-inflammatory and analgesic evaluations
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Structure-activity relationship studies comparing 2-methyl and 4-methyl isomers
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